
Methyl 4-bromo-2-chloro-6-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2-chloro-6-formylbenzoate is an organic compound with the molecular formula C9H6BrClO3. It is a derivative of benzoic acid, featuring bromine, chlorine, and formyl functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-chloro-6-formylbenzoate can be synthesized through a multi-step process involving the bromination, chlorination, and formylation of benzoic acid derivatives. One common method involves the following steps:
Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-2-chloro-6-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile or electrophile used.
Oxidation: 4-bromo-2-chloro-6-carboxybenzoate.
Reduction: 4-bromo-2-chloro-6-hydroxymethylbenzoate.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2-chloro-6-formylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-2-chloro-6-formylbenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect the compound’s reactivity and its potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the chlorine and formyl groups.
Methyl 4-chlorobenzoate: Similar structure but lacks the bromine and formyl groups.
Methyl 4-formylbenzoate: Similar structure but lacks the bromine and chlorine atoms.
Uniqueness
Methyl 4-bromo-2-chloro-6-formylbenzoate is unique due to the presence of all three functional groups (bromine, chlorine, and formyl) on the benzoate ring.
Propiedades
Fórmula molecular |
C9H6BrClO3 |
|---|---|
Peso molecular |
277.50 g/mol |
Nombre IUPAC |
methyl 4-bromo-2-chloro-6-formylbenzoate |
InChI |
InChI=1S/C9H6BrClO3/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-4H,1H3 |
Clave InChI |
LALNEIAMHLFKTH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1Cl)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


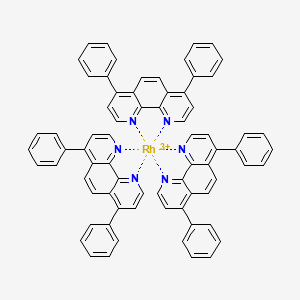

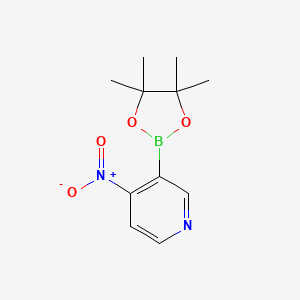
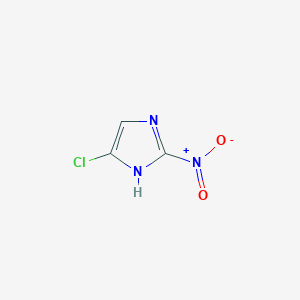


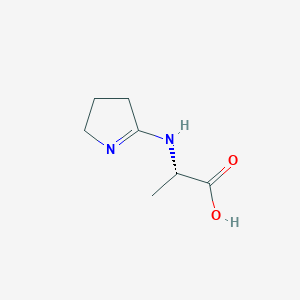
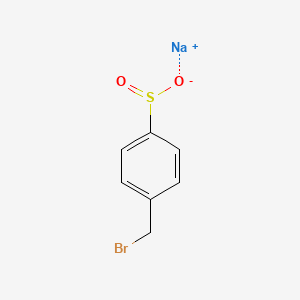
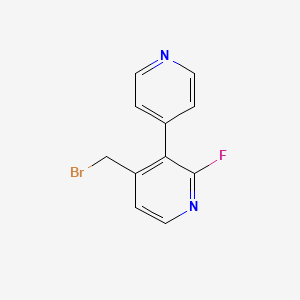
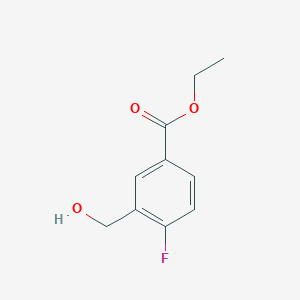
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)
![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)


